

## Application Notes and Protocols for Placebo-Controlled Trials of Sativex (Nabiximols)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and methodology of placebo-controlled trials for **Sativex** (nabiximols), an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] The protocols outlined are synthesized from multiple clinical trials in key indications, including multiple sclerosis (MS)-related spasticity, neuropathic pain, and cancer pain.

# Introduction to Sativex and Placebo-Controlled Trial Design

**Sativex** is a cannabinoid-based medicine indicated for the symptomatic relief of spasticity in multiple sclerosis, neuropathic pain, and intractable cancer pain.[1][3] Placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new therapeutic agents. The design of these trials for **Sativex** has evolved to address the unique characteristics of cannabinoid-based medicines and the subjective nature of the symptoms being treated.

Several placebo-controlled trial designs have been employed in **Sativex** studies:

- Parallel-Group Design: Participants are randomly assigned to either the **Sativex** group or the placebo group for the duration of the study.[4][5]
- Crossover Design: Each participant receives both **Sativex** and placebo in a sequential, randomized order, separated by a washout period.[6][7]



- Enriched-Design Study: This design includes an initial open-label or single-blind phase where all participants receive **Sativex**. Only those who show a predefined level of improvement are then randomized to receive either **Sativex** or a placebo in a subsequent double-blind phase.[4][8] This design is intended to mirror clinical practice by identifying patients most likely to benefit.[8]
- Randomized Withdrawal Design: Participants already being treated with **Sativex** who have shown a sustained benefit are randomized to either continue with **Sativex** or switch to a placebo.[9][10][11] This design assesses the maintenance of efficacy.

### **Signaling Pathway of Sativex Components**

The active components of **Sativex**, THC and CBD, exert their effects primarily through the endocannabinoid system. THC is a partial agonist at both CB1 and CB2 receptors, which are found in the central nervous system and on immune cells, respectively.[1][2][3] Activation of these receptors can modulate pain perception and reduce muscle spasticity.[1] CBD has a more complex mechanism of action, including modulation of intracellular calcium and potential anti-inflammatory effects.[1]



Click to download full resolution via product page

**Sativex** (THC & CBD) signaling pathway diagram.



## **Experimental Protocols**

# Protocol 1: Enriched-Design, Placebo-Controlled Trial for MS Spasticity

This protocol is based on a Phase 3 study of **Sativex** as an add-on therapy for patients with moderate to severe spasticity due to multiple sclerosis.[4][8]

### 1. Patient Population:

- Inclusion Criteria: Adults with a confirmed diagnosis of MS, experiencing spasticity that is not adequately relieved by their current antispasticity medication.[8]
- Exclusion Criteria: History of schizophrenia or other psychotic illnesses, severe personality disorders, or current use of cannabis-based medications.[12]

#### 2. Study Design:

- Phase A (Single-Blind Enrichment): A 4-week period where all eligible participants receive
   Sativex as an add-on therapy. The investigator is aware that all participants are receiving the active drug, but the participants are blinded.[4]
  - Dosage: Self-titration to an optimal dose, with a recommended titration schedule.
  - Response Assessment: A response is defined as a ≥20% improvement in the spasticity
     Numeric Rating Scale (NRS) score from baseline.[4][8]
- Phase B (Double-Blind Randomized Controlled Trial): Responders from Phase A are randomized in a 1:1 ratio to receive either Sativex or a matching placebo for 12 weeks, in addition to their standard antispasticity medication.[4][8]

#### 3. Outcome Measures:

- Primary Endpoint: The mean change from baseline in the spasticity NRS score during the double-blind phase.[8]
- Secondary Endpoints:



- Responder analysis (proportion of patients with ≥30% improvement in spasticity NRS).[4]
- Spasm Frequency Score.[8]
- Sleep Disturbance NRS.[8]
- o Patient, Carer, and Clinician Global Impression of Change.[8]





Click to download full resolution via product page

Workflow for an enriched-design Sativex trial.

# Protocol 2: Parallel-Group, Placebo-Controlled Trial for Neuropathic Pain

This protocol is based on a study evaluating the efficacy of **Sativex** in patients with peripheral neuropathic pain.[5][13]

- 1. Patient Population:
- Inclusion Criteria: Adults with chronic peripheral neuropathic pain (≥6 months duration) with a
  pain severity score of ≥4 on a 0-10 NRS.[5] Patients should be on a stable dose of their
  current analgesic medication.[5]
- Exclusion Criteria: As per Protocol 1.
- 2. Study Design:
- A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
- Following a 7-day baseline period, participants are randomized to receive either Sativex or a matching placebo for 5 weeks.[5]
- Dosage: A self-titration regimen is used to optimize the dose.
- 3. Outcome Measures:
- Primary Endpoint: The difference in the mean change in pain severity from baseline to the end of treatment, measured using a 0-10 NRS.[5]
- Secondary Endpoints:
  - Neuropathic Pain Scale composite score.[13]
  - Sleep quality NRS.[13]
  - Measures of allodynia.[13]



- Pain Disability Index.[13]
- Patient's Global Impression of Change.[13]

## Protocol 3: Randomized, Placebo-Controlled Trial for Cancer Pain

This protocol is based on studies of **Sativex** as an adjunctive treatment for patients with advanced cancer and persistent pain despite optimized opioid therapy.[11][12][14]

- 1. Patient Population:
- Inclusion Criteria: Adults with advanced cancer and a clinical diagnosis of cancer-related pain not fully relieved by optimized opioid therapy.[12][14]
- Exclusion Criteria: Planned clinical interventions that could affect pain perception (e.g., chemotherapy, radiation therapy).[12]
- 2. Study Design:
- A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[14]
- Following a screening and eligibility period, participants are randomized (1:1) to Sativex or placebo.[14]
- Dosage: An initial titration period of up to 14 days, allowing for individualized dosing (e.g., 3 to 10 sprays per day), followed by a fixed-dose period for the remainder of the study.[14]
- 3. Outcome Measures:
- Primary Endpoint: The proportion of patients with a ≥30% improvement in their average pain NRS score from baseline.[15]
- Secondary Endpoints:
  - Sleep disturbance scores.
  - Use of breakthrough opioid medication.



• Patient and clinician global impression of change.

## **Data Presentation**

**Table 1: Summary of Sativex Efficacy in MS Spasticity** 

(Enriched-Design Study)

| Outcome<br>Measure                                          | Sativex Group | Placebo Group | p-value | Reference |
|-------------------------------------------------------------|---------------|---------------|---------|-----------|
| Mean Change in<br>Spasticity NRS<br>(from<br>randomization) | -0.04         | +0.81         | 0.0002  | [4]       |
| Responder Rate<br>(≥30%<br>improvement)                     | 74%           | 51%           | <0.01   | [8]       |
| Mean Change in<br>Spasm<br>Frequency Score                  | -1.20         | -0.53         | 0.0053  | [8]       |
| Mean Change in<br>Sleep<br>Disturbance NRS                  | -2.12         | -1.21         | 0.0028  | [8]       |

Table 2: Summary of Sativex Efficacy in Neuropathic Pain



| Outcome<br>Measure                      | Sativex Group | Placebo Group         | p-value | Reference |
|-----------------------------------------|---------------|-----------------------|---------|-----------|
| Mean Change in<br>Pain Intensity<br>NRS | -1.48         | -0.52                 | 0.004   | [13]      |
| Mean Change in<br>Sleep Quality<br>NRS  | -2.1          | -0.7                  | 0.001   | [13]      |
| Improvement in<br>Dynamic<br>Allodynia  | Significant   | No significant change | 0.042   | [13]      |
| Improvement in<br>Punctate<br>Allodynia | Significant   | No significant change | 0.021   | [13]      |

**Table 3: Summary of Sativex Efficacy in Cancer Pain** 



| Study Design           | Sativex Dose                | Primary<br>Outcome            | Result                                            | Reference |
|------------------------|-----------------------------|-------------------------------|---------------------------------------------------|-----------|
| Parallel Group         | Low (1-4<br>sprays/day)     | ≥30% reduction in pain NRS    | No significant difference vs. placebo             | [15]      |
| Parallel Group         | Medium (6-10<br>sprays/day) | ≥30% reduction<br>in pain NRS | Statistically significant improvement vs. placebo | [15]      |
| Parallel Group         | High (11-16<br>sprays/day)  | ≥30% reduction<br>in pain NRS | Statistically significant improvement vs. placebo | [15]      |
| Enriched<br>Withdrawal | Self-titrated               | Time to<br>treatment failure  | Significantly longer for Sativex vs. placebo      | [11]      |

Note: The efficacy of **Sativex** in cancer pain has yielded mixed results across different studies and patient populations.[16]

### Conclusion

The design of placebo-controlled trials for **Sativex** has incorporated innovative approaches like the enriched-design and randomized withdrawal studies to effectively assess its efficacy in patient populations with subjective symptoms. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret clinical trials of cannabinoid-based medicines. Careful consideration of the patient population, study design, and outcome measures is crucial for obtaining robust and clinically meaningful results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Sativex (Nabiximols) for the Treatment of Multiple Sclerosis, Europe Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Nabiximols | C42H60O4 | CID 9852188 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrocannabinol Wikipedia [en.wikipedia.org]
- 4. azmedmj.com [azmedmj.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A randomized, double-blind, placebo-controlled trial to evaluate the effect of nabiximols oromucosal spray on clinical measures of spasticity in patients with multiple sclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled, parallel-group, enriched-design study of nabiximols\* (Sativex(®)), as add-on therapy, in subjects with refractory spasticity caused by multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wearevolcanic.com [wearevolcanic.com]
- 10. A placebo-controlled, parallel-group, randomized withdrawal study of subjects with symptoms of spasticity due to multiple sclerosis who are receiving long-term Sativex® (nabiximols) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sativex oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies PMC [pmc.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Sativex successfully treats neuropathic pain characterised by allodynia: a randomised, double-blind, placebo-controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Placebo-Controlled Trials of Sativex (Nabiximols)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#placebo-controlled-trial-design-for-sativex-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com